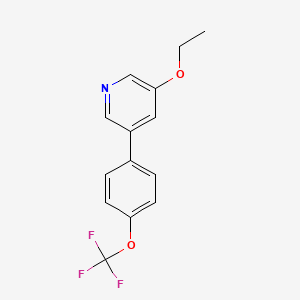

5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-[4-(trifluoromethoxy)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-2-19-13-7-11(8-18-9-13)10-3-5-12(6-4-10)20-14(15,16)17/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBUOCJEHBMLKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601227568 | |

| Record name | Pyridine, 3-ethoxy-5-[4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-57-4 | |

| Record name | Pyridine, 3-ethoxy-5-[4-(trifluoromethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-ethoxy-5-[4-(trifluoromethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601227568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyridine and Phenyl Derivatives in Chemical Research

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their presence in numerous natural products, including vitamins and alkaloids, as well as a vast array of synthetic drugs. nih.govrsc.org The nitrogen atom in the pyridine ring is a key feature, imparting weak basicity and enhancing aqueous solubility, which can improve the pharmacokinetic properties of drug candidates. nih.govnih.gov This nitrogen atom can also participate in hydrogen bonding with biological targets, a crucial interaction for modulating the activity of receptors and enzymes. nih.gov

Pyridine-containing drugs have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govsarchemlabs.com Well-known pharmaceuticals such as isoniazid (B1672263) (an antitubercular drug), nifedipine (B1678770) (a calcium channel blocker), and imatinib (B729) (a kinase inhibitor) all feature a pyridine core, highlighting the versatility of this heterocycle in drug design. nih.govsarchemlabs.com The substitution of a phenyl ring with a pyridine ring, often referred to as a "phenyl-pyridyl switch," can lead to significant improvements in metabolic stability, cellular permeability, and binding affinity. nih.govpharmablock.com

| Property Enhanced by Pyridine Ring | Example |

| Metabolic Stability | Replacement of a phenyl ring with pyridine can block sites of oxidation by cytochrome P450 enzymes. nih.govpharmablock.com |

| Cellular Permeability | A terminal pyridine ring in certain modulators was found to increase cellular permeability over 190-fold compared to its phenyl analog. nih.gov |

| Aqueous Solubility | The nitrogen atom in pyridine enhances solubility. nih.gov |

| Target Binding | The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor. nih.gov |

Significance of Trifluoromethoxy Functionality in Designed Chemical Entities

The introduction of fluorine-containing groups is a widely used strategy in modern drug design to enhance the physicochemical and biological properties of molecules. bohrium.comnih.gov The trifluoromethoxy group (-OCF3) is of particular interest due to its unique electronic properties, metabolic stability, and impact on lipophilicity. bohrium.commdpi.com

The high bond energy of the C-F bond makes the trifluoromethoxy group exceptionally stable against metabolic degradation, which can prolong the half-life of a drug in the body. mdpi.com This group is also highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and reach its target. bohrium.commdpi.com The trifluoromethoxy group can fine-tune the lipophilicity to optimize membrane permeability and bioavailability. mdpi.com Its strong electron-withdrawing nature significantly alters the electronic properties of the aromatic ring to which it is attached, influencing how the molecule interacts with its biological target. mdpi.com The trifluoromethoxy group is often considered a bioisostere for other groups, meaning it can replace them without significantly altering the molecule's shape while providing beneficial property enhancements. wikipedia.org

| Attribute | Effect of Trifluoromethoxy Group |

| Metabolic Stability | High, due to the strength of the C-F bond. mdpi.com |

| Lipophilicity | Increases lipophilicity, potentially improving membrane permeability. mdpi.com |

| Electronic Properties | Strong electron-withdrawing nature alters molecular interactions. mdpi.com |

| Bioisosterism | Can be used to replace other functional groups to enhance properties. wikipedia.org |

Rationale for Investigation of 5 Ethoxy 3 4 Trifluoromethoxy Phenyl Pyridine

The specific combination of the pyridine (B92270) ring, the ethoxy group, and the trifluoromethoxy-substituted phenyl ring in 5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine provides a clear rationale for its investigation. The structure represents a deliberate molecular design that leverages the advantageous properties of each component. Researchers investigating this compound are likely exploring its potential as a modulator of specific biological pathways implicated in disease.

The pyridine core serves as a proven pharmacophore, offering a scaffold with favorable pharmacokinetic properties. The trifluoromethoxy substitution on the phenyl ring is intended to confer enhanced metabolic stability and lipophilicity, critical for developing a viable drug candidate. The ethoxy group further modifies the molecule's polarity and size, which can influence its binding affinity and selectivity for a particular biological target. The synthesis of related trifluoromethylpyridine structures has been a key focus in the development of various agrochemicals and pharmaceuticals, indicating the broad utility of these fluorinated scaffolds. nih.gov For instance, compounds containing trifluoromethylpyridine moieties have been developed as potent herbicides and fungicides. nih.gov

Overview of Research Scope and Academic Objectives

Retrosynthetic Analysis and Strategic Disconnections

The synthesis of a biaryl compound such as this compound is most strategically approached through retrosynthetic analysis, which identifies key bond disconnections and simplifies the target molecule into readily available starting materials. The primary disconnection for this class of compounds is the C-C bond between the pyridine and phenyl rings. This leads to two main synthetic strategies, typically revolving around transition-metal-catalyzed cross-coupling reactions.

Strategy A: Suzuki-Miyaura Coupling

This approach disconnects the target molecule into a 3-halopyridine derivative and a phenylboronic acid or ester. Specifically, this would involve the disconnection to 3-bromo-5-ethoxypyridine (B63768) and (4-(trifluoromethoxy)phenyl)boronic acid. This is often the preferred method due to the commercial availability of a wide range of boronic acids and the generally high functional group tolerance of the reaction conditions.

Strategy B: Stille Coupling or other Cross-Coupling Reactions

Alternatively, a Stille coupling could be envisioned, disconnecting the molecule into an organotin reagent and a halide partner. Other possibilities include Negishi coupling (organozinc) or Hiyama coupling (organosilane). The choice of a specific cross-coupling reaction often depends on the availability of precursors and the desired reaction conditions.

A further retrosynthetic disconnection of the substituted pyridine precursor, 3-bromo-5-ethoxypyridine, would lead back to simpler pyridine or picoline starting materials, which can be functionalized through halogenation and etherification reactions. Similarly, the (4-(trifluoromethoxy)phenyl)boronic acid precursor can be synthesized from 4-(trifluoromethoxy)aniline (B150132) or related compounds. nih.gov

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors.

Synthesis of the Pyridine Moiety:

The 3-bromo-5-ethoxypyridine precursor can be synthesized from commercially available starting materials such as 3,5-dibromopyridine (B18299) or 3-bromo-5-hydroxypyridine (B18002). The synthesis from 3-bromo-5-hydroxypyridine would involve a Williamson ether synthesis, where the hydroxyl group is deprotonated with a suitable base (e.g., sodium hydride) followed by reaction with an ethylating agent like ethyl iodide or diethyl sulfate.

Synthesis of the Phenyl Moiety:

The (4-(trifluoromethoxy)phenyl)boronic acid precursor is typically prepared from 4-(trifluoromethoxy)bromobenzene. This is achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup. The starting material, 4-(trifluoromethoxy)bromobenzene, can be synthesized from 4-trifluoromethoxyaniline via a Sandmeyer reaction. nih.gov The Paal-Knorr method can also be employed for the synthesis of related pyrrole (B145914) rings starting from 4-trifluoromethoxyaniline. nih.gov

Optimization of Reaction Conditions for Target Compound Synthesis

The coupling of the pyridine and phenyl fragments is a critical step, and its efficiency is highly dependent on the reaction conditions. Optimization of these parameters is crucial for achieving high yields and purity of the final product. Key parameters for optimization in a Suzuki-Miyaura coupling include the choice of catalyst, ligand, base, solvent, and temperature.

A variety of palladium catalysts, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, are commonly employed. The choice of ligand can significantly impact the reaction outcome, with phosphine-based ligands being prevalent. The base is required to activate the boronic acid, with common choices including sodium carbonate, potassium carbonate, or potassium phosphate. The solvent system also plays a critical role, with mixtures of an organic solvent (e.g., dioxane, toluene, or DMF) and water often being used.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |

| Solvent | Dioxane/H₂O | Toluene/H₂O | DMF |

| Temperature | 80-100 °C | 110 °C | 90 °C |

This table represents a hypothetical optimization study based on common conditions for Suzuki-Miyaura couplings.

In some cases, to enhance yields and develop more effective methodologies, reactions can be conducted in aqueous solvent mixtures under reflux conditions. researchgate.net For instance, the use of a water-ethanol mixture has been shown to provide excellent yields in certain syntheses. researchgate.net The optimization process may involve screening various catalysts, different amounts of catalyst, and various solvents to find the optimal conditions. researchgate.net

Stereochemical Control and Regioselectivity Considerations

For the synthesis of this compound, stereochemical control is not a primary concern as the molecule is achiral and does not possess stereocenters. However, regioselectivity is a critical aspect, particularly during the synthesis of the substituted pyridine precursor.

When starting with a disubstituted pyridine ring, the introduction of a third substituent must be directed to the desired position. For example, in the functionalization of a 3-ethoxypyridine (B173621), the position of subsequent bromination would need to be controlled to yield the desired 3-bromo-5-ethoxypyridine isomer. The directing effects of the existing substituents play a crucial role here. The ethoxy group is an ortho-, para-director, which in the case of a 3-substituted pyridine would direct incoming electrophiles to the 2, 4, and 6 positions. Therefore, a direct bromination of 3-ethoxypyridine would likely not yield the desired 5-bromo isomer as the major product. A more strategic approach involving the use of starting materials with pre-defined substitution patterns is often necessary.

In the context of constructing heterocyclic rings, regioselectivity is also a key consideration in cycloaddition reactions. For instance, the [3+2] cycloaddition of nitrile imines with trifluoroacetonitrile (B1584977) can be a regioselective process for the synthesis of 5-trifluoromethyl-1,2,4-triazoles. mdpi.com Similarly, the 1,3-dipolar cycloaddition reaction between alkynes and nitrilimines can lead to tetrasubstituted pyrazoles, where regioselectivity can be a challenge. nih.gov The nucleophilic substitution of perfluoropyridine also demonstrates the importance of regioselectivity, where reaction conditions can determine the position of substitution. researchgate.net

Post-Synthetic Modifications and Analog Generation for Academic Inquiry

Once this compound is synthesized, it can serve as a scaffold for the generation of a library of analogs for academic research, such as structure-activity relationship (SAR) studies. These modifications can target different parts of the molecule.

Modifications of the Ethoxy Group:

The ethoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding hydroxyl derivative. This hydroxyl group can then be re-alkylated with a variety of alkyl halides to generate a series of ether analogs.

Modifications of the Pyridine Ring:

The pyridine nitrogen can be oxidized to an N-oxide, which can alter the electronic properties of the ring and provide a handle for further functionalization. The pyridine ring can also undergo electrophilic substitution reactions, although the presence of the deactivating trifluoromethoxy group on the phenyl ring might influence the reactivity.

Modifications of the Phenyl Ring:

Electrophilic aromatic substitution on the phenyl ring is generally difficult due to the deactivating nature of the trifluoromethoxy group. However, directed ortho-metalation could potentially be used to introduce substituents adjacent to the trifluoromethoxy group.

The generation of analogs is a common strategy in medicinal chemistry and materials science to explore the impact of structural changes on the biological activity or physical properties of a compound. For example, the synthesis of various substituted pyrroles starting from 4-trifluoromethoxyaniline has been reported for the discovery of new anti-cancer compounds. nih.gov

| Modification Site | Reagent/Reaction | Product Type |

| Ethoxy Group | BBr₃ | Phenol |

| Phenol from above | Alkyl Halide / Base | Ether Analogs |

| Pyridine Nitrogen | m-CPBA | N-oxide |

| Phenyl Ring | Directed ortho-metalation | Substituted Phenyl Analogs |

This table illustrates potential post-synthetic modifications and the types of analogs that could be generated for academic inquiry.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the solution-state structure and conformation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the electronic environment of each hydrogen atom. The ethoxy group would be expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling constants in the range of 7 Hz. The aromatic protons on both the pyridine and phenyl rings would appear as a series of multiplets in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns would be essential for confirming the substitution pattern on both aromatic rings.

2D NMR Techniques: To definitively assign all proton and carbon signals and to understand the through-bond and through-space connectivities, a suite of two-dimensional NMR experiments would be employed. These would include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the ethoxy group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for connecting the ethoxy, pyridine, and phenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate through-space interactions between protons, providing insights into the preferred conformation and the dihedral angle between the pyridine and phenyl rings.

A hypothetical data table for the expected NMR signals is presented below.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Ethoxy-CH₃ | Triplet | ~15 |

| Ethoxy-CH₂ | Quartet | ~64 |

| Pyridine-H2 | Doublet | ~148 |

| Pyridine-H4 | Triplet | ~135 |

| Pyridine-H6 | Doublet | ~145 |

| Phenyl-H2', H6' | Doublet | ~128 |

| Phenyl-H3', H5' | Doublet | ~122 |

Note: The actual chemical shifts may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To determine the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction would be the definitive technique. Growing a suitable single crystal of this compound would be the first critical step.

Once a crystal of sufficient quality is obtained, X-ray diffraction analysis would yield a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing exact measurements of all covalent bonds and the angles between them.

Torsion Angles: Defining the conformation of the molecule, particularly the dihedral angle between the pyridine and phenyl rings.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding, π-stacking, or other non-covalent interactions.

A hypothetical table of crystallographic data is shown below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of the compound and to analyze its fragmentation pathways upon ionization.

Molecular Ion Peak: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be used to generate the protonated molecule [M+H]⁺. The high-resolution measurement of this peak would confirm the elemental composition of the molecule with high accuracy.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. By analyzing the masses of the fragment ions, the primary cleavage points in the molecule can be identified. Expected fragmentation pathways for this compound could include:

Loss of the ethoxy group.

Cleavage of the bond between the pyridine and phenyl rings.

Loss of the trifluoromethoxy group or parts thereof.

Understanding these fragmentation patterns is crucial for structural confirmation and can be useful for identifying the compound in complex mixtures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching vibrations of the aromatic rings and the ethoxy group.

C=C and C=N stretching vibrations within the aromatic rings.

C-O stretching of the ethoxy and trifluoromethoxy groups.

Strong C-F stretching vibrations from the trifluoromethoxy group.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2980-2850 | 2980-2850 |

| C=C/C=N stretch | 1600-1450 | 1600-1450 |

| C-O stretch | 1250-1000 | 1250-1000 |

| C-F stretch | 1300-1100 | 1300-1100 |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

Chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are used to study chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and is not atropisomeric. Therefore, this technique is not applicable for the stereochemical assignment of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

No published studies were found that specifically detail Density Functional Theory (DFT) calculations for this compound. Such calculations would typically provide insights into the molecule's electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and Mulliken charge distribution. This information is fundamental for understanding the molecule's reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

There is no available research describing molecular dynamics (MD) simulations for this compound. MD simulations are instrumental in exploring the conformational landscape of a molecule, identifying stable conformers, and understanding its dynamic behavior in various environments, such as in solution or in proximity to a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

A search of scientific literature did not yield any Quantitative Structure-Activity Relationship (QSAR) models that include this compound. QSAR studies are used to correlate the structural or physicochemical properties of a series of compounds with their biological activity, providing hypotheses about the mechanisms of action and guiding the design of more potent analogs.

Docking and Molecular Interaction Studies with Proposed Biological Targets

No specific molecular docking studies for this compound against any proposed biological targets have been reported in the literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. These studies are crucial for predicting the binding affinity and mode of action of potential drug candidates.

Prediction of Reactive Sites and Metabolic Transformations for in vitro studies

There are no available computational studies predicting the metabolic fate of this compound. Computational tools are often employed to predict the most likely sites of metabolism by cytochrome P450 enzymes and other metabolic pathways, which is a critical step in the early stages of drug discovery and development.

Mechanistic Investigations of 5 Ethoxy 3 4 Trifluoromethoxy Phenyl Pyridine at the Molecular and Cellular Level

Enzyme Inhibition Kinetics and Mechanism of Action

No data is available in the public domain regarding the enzyme inhibition kinetics or the specific mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition) of 5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine against any known enzyme target.

Receptor Binding Profiling and Affinity Determination

There is no published information detailing the receptor binding profile of this compound. Consequently, data on its affinity (e.g., Ki, Kd, IC50 values) for any specific receptors are not available.

Modulation of Specific Cellular Pathways and Signaling Cascades

Investigations into the effects of this compound on specific cellular pathways and signaling cascades, such as protein phosphorylation or gene expression, have not been reported in the available scientific literature.

Protein-Ligand Interaction Characterization

There are no studies available that characterize the direct interaction between this compound and any protein targets using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) titration.

Subcellular Localization and Compartmentalization Studies in Model Systems

Information regarding the subcellular localization and compartmentalization of this compound within cells in model systems is not available in the current body of scientific literature.

Investigation of Molecular Targets using Proteomics and Chemoproteomics Approaches

No proteomic or chemoproteomic studies have been published that identify the molecular targets of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Ethoxy 3 4 Trifluoromethoxy Phenyl Pyridine Analogs

Design and Synthesis of Analogs with Systematic Structural Modifications

The rational design of analogs of 5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine involves targeted modifications at three primary positions: the ethoxy group at the 5-position of the pyridine (B92270) ring, the trifluoromethoxy group on the phenyl ring, and the core pyridine and phenyl rings themselves.

Synthetic Strategies: The synthesis of these 3,5-disubstituted pyridine analogs typically employs cross-coupling reactions. nih.govijpsonline.com A common approach involves the Suzuki-Miyaura coupling of a 3-bromo-5-ethoxypyridine (B63768) derivative with 4-(trifluoromethoxy)phenylboronic acid. This method allows for significant diversity in the phenyl ring component by utilizing various substituted phenylboronic acids.

Modification of the 5-Ethoxy Group: Analogs can be prepared by starting with 3-bromo-5-hydroxypyridine (B18002). Williamson ether synthesis with a range of alkyl halides (e.g., methyl iodide, propyl bromide) allows for the introduction of different alkoxy groups (methoxy, propoxy, etc.) to probe the effect of chain length and steric bulk on activity.

Modification of the 4-(trifluoromethoxy)phenyl Group: A variety of analogs can be synthesized by substituting the 4-(trifluoromethoxy)phenylboronic acid in the Suzuki coupling reaction. Commercially available boronic acids with different substituents (e.g., -CF3, -Cl, -CH3, -OCH3) at various positions on the phenyl ring enable a thorough exploration of electronic and steric effects. nih.gov

These synthetic routes provide a flexible platform for generating a library of analogs with systematic structural changes, which is fundamental for comprehensive SAR and SPR studies. beilstein-journals.org

Evaluation of Analog Activity in Defined Biological Assays (in vitro, cellular)

To determine the biological effects of systematic structural modifications, analogs of this compound are subjected to a panel of in vitro and cellular assays. Pyridine-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net

In Vitro Assays:

Enzyme Inhibition Assays: If a specific molecular target is known or hypothesized, such as a kinase or another enzyme, direct inhibition assays are performed. For instance, pyridine derivatives have been evaluated as inhibitors of enzymes like VEGFR-2. mdpi.com The potency of each analog is typically quantified by its half-maximal inhibitory concentration (IC50).

Receptor Binding Assays: For analogs designed to interact with specific receptors, such as nicotinic acetylcholine (B1216132) receptors, competitive binding assays using radiolabeled ligands are employed to determine the binding affinity (Ki) of each compound. nih.gov

Cellular Assays:

Antiproliferative Assays: The cytotoxicity of the analogs against various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is commonly assessed using the MTT assay. rsc.orgnih.gov This assay measures the metabolic activity of cells and provides an IC50 value, representing the concentration at which the compound inhibits cell growth by 50%.

Antimicrobial Assays: Analogs can be screened for activity against pathogenic microorganisms, such as Mycobacterium tuberculosis, by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth. nih.gov

The data from these assays allow for a direct comparison of the biological activity of the synthesized analogs, forming the basis for establishing structure-activity relationships.

Table 1: Hypothetical In Vitro Activity of this compound Analogs

| Compound ID | R1 (Position 5) | R2 (Position 4') | Target Enzyme IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |

| Parent | -OCH2CH3 | -OCF3 | 50 | 1.2 |

| Analog A | -OCH3 | -OCF3 | 75 | 2.5 |

| Analog B | -OCH2CH2CH3 | -OCF3 | 45 | 1.1 |

| Analog C | -OCH2CH3 | -CF3 | 120 | 5.8 |

| Analog D | -OCH2CH3 | -Cl | 350 | 15.3 |

| Analog E | -OH | -OCF3 | 200 | 8.9 |

Note: Data are hypothetical and for illustrative purposes only.

Identification of Key Pharmacophoric Elements and Structural Determinants of Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features necessary for biological activity. fiveable.menih.gov For the this compound series, SAR analysis helps to define these key elements.

The Biaryl Core: The central pyridine-phenyl scaffold is critical for establishing the correct geometry to fit into a biological target's binding site. The dihedral angle between the two rings can be a crucial determinant of activity.

The 4-(trifluoromethoxy)phenyl Group: The -OCF3 group is a potent electron-withdrawing group and is highly lipophilic. beilstein-journals.orgnih.gov This moiety likely engages in hydrophobic interactions within a receptor pocket. Swapping it for a trifluoromethyl (-CF3) group, which has different electronic and steric properties, or a simple halogen like chlorine, can significantly alter potency, indicating its importance. mdpi.com For instance, a decrease in activity upon replacing -OCF3 with -CF3 might suggest that the oxygen atom is involved in a key interaction or that the specific electronic nature of the -OCF3 group is vital. frontiersin.org

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Its interaction with a hydrogen bond donor (e.g., an amino acid residue like asparagine or lysine) in a target protein could be a key anchoring point.

The 5-Ethoxy Group: The alkoxy group at the 5-position likely occupies a hydrophobic sub-pocket. Varying the chain length (e.g., methoxy (B1213986) vs. ethoxy vs. propoxy) can reveal the optimal size for this pocket. A shorter chain like methoxy might be too small for optimal van der Waals interactions, while a much larger group could introduce steric clashes, both leading to reduced activity. The oxygen atom of the ethoxy group could also act as a hydrogen bond acceptor.

By integrating the activity data of numerous analogs, a comprehensive pharmacophore model can be constructed, typically featuring a hydrogen bond acceptor (pyridine N), a hydrophobic/aromatic region (phenyl ring), and another hydrophobic or specific electrostatic feature (the -OCF3 and ethoxy groups). nih.gov

Correlation of Structural Features with Physicochemical Properties Relevant to Molecular Interactions

The structure-property relationship (SPR) complements SAR by correlating structural changes with key physicochemical properties that govern a molecule's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Electronic Properties: The electron-withdrawing nature of the trifluoromethoxy group influences the electronics of the phenyl ring and can affect interactions such as π-π stacking or cation-π interactions. nih.govsemanticscholar.org The pyridine ring itself is electron-deficient. These electronic characteristics are crucial for molecular recognition.

Hydrogen Bonding Capacity: The primary hydrogen bond acceptor is the pyridine nitrogen. The ether oxygens in the ethoxy and trifluoromethoxy groups are generally weak hydrogen bond acceptors. The number and strength of these potential interactions are key determinants of binding affinity and solubility.

Molecular Size and Shape: Steric bulk is a major factor. Increasing the size of the alkoxy group or adding bulky substituents to the phenyl ring can enhance binding by filling a pocket, or it can prevent binding due to steric hindrance.

Table 2: Predicted Physicochemical Properties of Selected Analogs

| Compound ID | R1 (Position 5) | R2 (Position 4') | cLogP | Molecular Weight | H-Bond Acceptors |

| Parent | -OCH2CH3 | -OCF3 | 4.5 | 283.24 | 3 |

| Analog A | -OCH3 | -OCF3 | 4.1 | 269.21 | 3 |

| Analog B | -OCH2CH2CH3 | -OCF3 | 5.0 | 297.27 | 3 |

| Analog C | -OCH2CH3 | -CF3 | 4.4 | 267.24 | 2 |

| Analog D | -OCH2CH3 | -Cl | 4.2 | 247.70 | 2 |

Note: Properties are calculated estimations and serve for comparative purposes.

Development of Predictive Models for Guiding Further Compound Design

To accelerate the drug discovery process, computational models can be developed based on the accumulated SAR and SPR data. These models aim to predict the biological activity and properties of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. malvernpanalytical.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of the analogs and their biological activities. researchgate.net For a series of this compound analogs, various molecular descriptors (e.g., cLogP, molar refractivity, dipole moment, specific atomic charges) would be calculated. Using statistical methods like multiple linear regression (MLR), these descriptors are correlated with the observed biological activity (e.g., IC50 values). pharmacophorejournal.com A robust QSAR model can then be used to predict the activity of new designs.

Example QSAR Equation (Hypothetical): log(1/IC50) = 0.85 * cLogP - 0.23 * (Molecular_Volume) + 1.54 * (Dipole_Z) + 2.1

Pharmacophore Modeling: As described earlier, a 3D pharmacophore model derived from a set of active analogs can be used as a query to screen large virtual libraries of compounds. dergipark.org.tr This process, known as virtual screening, can rapidly identify novel chemical scaffolds that possess the key features required for activity but are structurally different from the original series.

Molecular Docking: If the 3D structure of the biological target is known, molecular docking simulations can be performed. This technique predicts the preferred orientation and binding affinity of an analog within the target's active site. Docking can help rationalize the observed SAR (e.g., showing why a bulkier group reduces activity due to a steric clash) and can be used to score and rank newly designed compounds before their synthesis.

The iterative use of these predictive models—designing compounds, predicting their activity, synthesizing the most promising candidates, and testing them—creates a highly efficient cycle for lead optimization. nih.gov

Application of 5 Ethoxy 3 4 Trifluoromethoxy Phenyl Pyridine As a Research Tool and Chemical Probe

Development of Fluorescent Probes for Target Engagement Studies

A thorough search of scientific literature yielded no specific information on the development or use of 5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine as a fluorescent probe for target engagement studies. While fluorescent probes are crucial tools in chemical biology for visualizing and quantifying the interaction between a small molecule and its biological target, there is no evidence to suggest that this particular compound has been functionalized or utilized for such purposes.

Application in Cell-Based Assays to Elucidate Biological Mechanisms

No specific cell-based assays employing this compound to investigate biological mechanisms have been reported in the reviewed literature. Although cell-based assays are fundamental to understanding a compound's effect on cellular pathways and functions, there are no published studies detailing the use of this molecule in such experimental systems.

Utility in Phenotypic Screening for Novel Pathway Discovery

The utility of this compound in phenotypic screening campaigns for the discovery of novel biological pathways has not been documented. Phenotypic screening involves testing compounds for their effects on cellular or organismal phenotypes without a preconceived target. A literature review did not uncover any instances of this compound being included in screening libraries or identified as a hit in such screens.

Role in Advancing Understanding of Pyridine (B92270) and Trifluoromethoxy Chemistries in Biological Systems

While the pyridine and trifluoromethoxy moieties are of significant interest in medicinal chemistry for their influence on the physicochemical and pharmacological properties of molecules, there are no specific studies that use this compound as a tool to advance the understanding of these chemistries in biological contexts. The individual contributions of pyridine and trifluoromethoxy groups to drug-target interactions and metabolic stability are well-recognized, but this particular compound has not been the subject of dedicated research in this area. scilit.commdpi.comresearchgate.net

Future Directions and Unexplored Avenues in the Research of 5 Ethoxy 3 4 Trifluoromethoxy Phenyl Pyridine

Investigation of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of functionalized pyridines is a mature field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.netnih.gov Future research on 5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine should prioritize the exploration of sustainable synthetic strategies that align with the principles of green chemistry.

Current synthetic paradigms for pyridine (B92270) derivatives often rely on multi-component reactions (MCRs), which offer advantages such as high atom economy and procedural simplicity. nih.gov Investigating one-pot, multi-component reactions to construct the this compound core could significantly streamline its production. researchgate.net Furthermore, the use of microwave-assisted synthesis has been shown to accelerate reaction times and improve yields for various pyridine derivatives. nih.govacs.org Applying this technology could offer a more energy-efficient route to the target molecule compared to conventional heating methods. acs.org

Another promising avenue is the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or supported catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. nih.gov The development of catalytic systems that are robust, selective, and operate under mild conditions would be a significant advancement. Photochemical synthesis, recognized as an energy-efficient and eco-friendly method, could also be explored to achieve the desired chemical transformations. researchgate.net

Table 1: Potential Sustainable Methodologies for Synthesis

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. nih.govacs.org | Optimization of reaction parameters (temperature, time, power) for the specific synthesis of this compound. |

| Multi-Component Reactions (MCRs) | High atom economy, simplified procedures, reduced waste. nih.gov | Design of a novel one-pot reaction pathway utilizing readily available starting materials. |

| Heterogeneous Catalysis | Catalyst recyclability, ease of product purification, reduced environmental impact. nih.gov | Development and screening of novel solid-supported catalysts (e.g., MOFs, functionalized nanoparticles) for the key synthetic steps. |

| Photochemical Synthesis | Energy efficiency, eco-friendly, potential for novel reaction pathways via single electron transfer. researchgate.net | Exploration of photocatalytic protocols for the C-C bond formation between the pyridine and phenyl rings. |

Exploration of Additional Biological Targets and Mechanisms

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, and antitumor activities. mdpi.com The trifluoromethyl group, a common feature in modern pharmaceuticals, can significantly enhance metabolic stability, binding affinity, and cell permeability. nih.gov Given these structural alerts, a systematic exploration of the biological activities of this compound is warranted.

Initial research could involve broad-spectrum screening against various cell lines and pathogens. Pyridine derivatives have shown promise as inhibitors of protein kinases, such as PIM-1, which are implicated in cancer cell proliferation and survival. nih.gov Therefore, assessing the inhibitory activity of the compound against a panel of kinases could reveal potential anticancer applications. nih.gov Similarly, given that other substituted pyridines and pyrimidines have been investigated as potential EGFR inhibitors, this would be another logical target to explore. nih.gov

Beyond cancer, the antimicrobial and antiviral potential of this compound remains unexplored. Many pyridine-containing compounds exhibit potent activity against a range of bacteria and viruses. mdpi.com Screening against clinically relevant strains, including drug-resistant variants, could identify new therapeutic leads for infectious diseases. Understanding the mechanism of action would be a critical subsequent step, determining whether the compound disrupts cell membranes, inhibits essential enzymes, or interferes with other vital cellular processes.

Table 2: Potential Biological Targets for Investigation

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Protein Kinases | PIM-1, EGFR, Serine/Threonine Kinases nih.govnih.govcncb.ac.cn | Pyridine scaffolds are common in kinase inhibitors; potential for anticancer activity. |

| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Common targets for antibacterial agents; pyridine derivatives have shown antimicrobial efficacy. mdpi.com |

| Viral Proteins | Proteases, Polymerases, Entry inhibitors | Pyridine-containing molecules have demonstrated antiviral properties. mdpi.com |

| Inflammatory Pathway Proteins | Cyclooxygenases (COX), Lipoxygenases (LOX) | Some pyridine compounds exhibit anti-inflammatory activity. acs.org |

Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry offers powerful tools to predict molecular properties, understand reaction mechanisms, and guide drug discovery efforts. For this compound, advanced computational modeling represents a significant, yet unexplored, avenue of research.

Molecular docking studies could be employed to predict the binding affinity and orientation of the compound within the active sites of potential biological targets identified through screening. cncb.ac.cn This in-silico approach can help prioritize experimental efforts and provide a structural basis for observed biological activity. For instance, docking the compound into the ATP-binding pocket of various kinases could elucidate key interactions and guide the design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be undertaken once a series of related analogues are synthesized and tested. By correlating structural modifications with changes in biological activity, predictive QSAR models can be developed to guide the rational design of new compounds with improved efficacy and safety profiles. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to a target protein, offering a more comprehensive understanding of the binding stability and mechanism of action.

Development of Advanced Analytical Techniques for Characterization in Complex Matrices

The ability to accurately detect and quantify a compound in complex biological or environmental matrices is crucial for its development and application. While standard analytical techniques such as NMR, IR, and mass spectrometry are essential for initial characterization, future research should focus on developing highly sensitive and selective methods for the analysis of this compound in challenging environments. mdpi.com

Techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would be essential for pharmacokinetic studies, enabling the quantification of the compound and its metabolites in plasma, tissues, and urine. The development of a validated LC-MS/MS method would be a prerequisite for any preclinical or clinical evaluation.

Furthermore, exploring the use of Fourier Transform Infrared (FTIR) spectroscopy for quantitative analysis in specific matrices could be a novel approach. mdpi.com As analytical methods advance, the development of specific sensors or advanced spectroscopic techniques for real-time monitoring of the compound in various media could also become a viable research direction.

Integration into Multi-Omics Research for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach is necessary. Multi-omics research, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to a chemical entity. researchgate.net

Exposing cells (e.g., cancer cells or microbial pathogens) to the compound and subsequently performing multi-omics analysis could reveal the global changes in gene expression, protein levels, and metabolic pathways. researchgate.net For example, transcriptomic analysis might identify upregulated or downregulated genes involved in specific signaling pathways, while metabolomic analysis could pinpoint alterations in cellular metabolism. researchgate.net This unbiased, data-rich approach can help elucidate the mechanism of action, identify potential off-target effects, and discover novel biomarkers of response or toxicity, paving the way for a more comprehensive understanding of the compound's biological role.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing ethoxy and trifluoromethoxy groups into pyridine derivatives?

- Methodological Answer : A three-step synthesis involving nucleophilic substitution is effective. For example, trifluoroethanol can act as both solvent and reagent under mixed alkali conditions (K₂CO₃/KOH) to introduce trifluoroethoxy groups at the pyridine C4 position . Halogenation followed by alkoxylation may also be employed, as seen in trifluoromethylpyridine syntheses using CuCF₃ or fluoroform-derived reagents . Multi-step protocols should prioritize regioselectivity, with purification via chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing 5-Ethoxy-3-(4-(trifluoromethoxy)phenyl)pyridine?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR for ethoxy group protons (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.5 ppm for OCH₂) and ¹⁹F NMR for trifluoromethoxy (δ ~-55 to -60 ppm) .

- X-ray Crystallography : Resolve crystal packing and confirm substituent positions (e.g., pyridine ring planarity and dihedral angles with aryl groups) .

- HPLC/MS : Assess purity (>95%) and molecular weight (C₁₄H₁₁F₃N₂O₂; MW 296.25) .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How does the position of the ethoxy group influence inhibitory activity against CYP1B1?

- Methodological Answer : Structural-activity relationship (SAR) studies indicate that pyridine substituent positioning critically affects enzyme inhibition. For example, C2-substituted pyridines in estrane derivatives show 7.5× stronger CYP1B1 inhibition (IC₅₀ = 0.011 µM) than C3/C4 analogs due to enhanced steric and electronic complementarity with the enzyme’s active site . To test this, synthesize analogs with ethoxy groups at C2, C3, or C4 and evaluate via EROD (ethoxyresorufin-O-deethylase) assays .

Q. What computational approaches predict the binding affinity of this compound with CYP1B1?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s pyridine ring and CYP1B1 heme iron. Prioritize π-π stacking with Phe residues and hydrogen bonding with active-site water .

- DFT Calculations : Analyze charge transfer via donor-acceptor interactions (e.g., pyridine’s lone pair donation to Fe³⁺) and frontier molecular orbitals (HOMO-LUMO gaps) to quantify binding stability .

Q. How can discrepancies in IC₅₀ values across inhibition assays be methodologically addressed?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (e.g., recombinant human CYP1B1 vs. rat liver microsomes) and substrate concentrations (e.g., 0.1 µM ethoxyresorufin in EROD assays) .

- Controls : Include α-naphthoflavone (non-steroidal inhibitor, IC₅₀ = 0.083 µM) as a positive control .

- Statistical Validation : Apply ANOVA to compare replicates and assess inter-lab variability (p < 0.05 significance threshold).

Q. What structural modifications enhance metabolic stability without compromising activity?

- Methodological Answer :

- Hydroxylation vs. Carbonylation : C17β-hydroxy derivatives (e.g., estradiol analogs) exhibit 10× higher metabolic stability than C17-carbonyl derivatives due to reduced Phase I oxidation .

- Lipophilicity Adjustments : Introduce electron-withdrawing groups (e.g., -CF₃) to decrease CYP-mediated metabolism while maintaining BBB permeability (LogP ~2.5–3.5) .

Key Research Insights

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.